3-[(3-Bromophenyl)methoxy]-4-iodooxolane
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12BrIO2 |
|---|---|
Molecular Weight |
383.02 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methoxy]-4-iodooxolane |
InChI |
InChI=1S/C11H12BrIO2/c12-9-3-1-2-8(4-9)5-15-11-7-14-6-10(11)13/h1-4,10-11H,5-7H2 |
InChI Key |
DAFDVYORQDXMHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)I)OCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Disconnections for 3 3 Bromophenyl Methoxy 4 Iodooxolane
Identification of Key Synthons and Transform Operations
The process begins by identifying the key bonds within the target molecule, 3-[(3-Bromophenyl)methoxy]-4-iodooxolane, that can be disconnected to yield logical precursors. The primary functional groups are an oxolane (tetrahydrofuran) ring, a benzylic ether, an alkyl iodide, and an aryl bromide.
The substituted tetrahydrofuran (B95107) core is a common motif in many biologically active molecules. nih.govnih.gov Its retrosynthesis can be approached in several ways. A common strategy involves an intramolecular SN2 reaction, where a hydroxyl group displaces a leaving group on the same molecule to form the cyclic ether. nih.gov
A logical disconnection of the C-O bonds within the oxolane ring points to a 1,4-diol precursor. Specifically, for the target molecule, this would involve a precursor like 1-[(3-bromophenyl)methoxy]butane-2,3,4-triol. However, a more strategic approach is to consider the substituents already present. A disconnection of one C-O bond in the ring, for instance, adjacent to the C4-iodo group, leads to a precursor like a substituted 1,4-halohydrin or an epoxy alcohol, which can cyclize to form the tetrahydrofuran ring. nih.govnih.gov
Key Transform: Intramolecular Williamson Ether Synthesis
Retron: Hydroxy-leaving group at a 1,4-distance
Precursor Idea: A 4-hydroxybutyl halide or sulfonate derivative.
Another powerful method for constructing substituted tetrahydrofurans is the intramolecular cyclization of an unsaturated alcohol, often catalyzed by an electrophilic reagent. organic-chemistry.org For the target molecule, this could involve a precursor with a double bond and a hydroxyl group positioned to facilitate a 5-endo-trig cyclization.
The most apparent and logical disconnection in the target molecule is the benzylic ether C-O bond. lkouniv.ac.inslideshare.net This disconnection is strategic because the corresponding forward reaction, the Williamson ether synthesis, is a reliable and well-established method for forming ethers. amazonaws.com
This disconnection breaks the molecule into two key fragments:
A nucleophilic oxygen component derived from the oxolane ring.
An electrophilic benzylic component derived from the 3-bromophenyl group.
This leads to the identification of key synthons and their corresponding synthetic equivalents (real-world reagents). wikipedia.orglkouniv.ac.in
| Synthon | Type | Synthetic Equivalent |
| 4-Iodooxolan-3-olate | Nucleophile (d-synthon) | 4-Iodooxolan-3-ol |
| (3-Bromophenyl)methyl cation | Electrophile (a-synthon) | 3-Bromobenzyl bromide or 3-Bromobenzyl chloride |
The forward reaction would involve the deprotonation of the alcohol on the oxolane fragment to form an alkoxide, which then displaces the halide on the benzyl (B1604629) fragment in an SN2 reaction. slideshare.net
C-I (Alkyl Iodide) Bond: The bond between the oxolane ring and the iodine atom is a carbon-halogen bond. A direct disconnection is less common in retrosynthesis than a Functional Group Interconversion (FGI). ias.ac.in The iodo group is an excellent leaving group and can be introduced from a more stable and common functional group, such as a hydroxyl group.
Transform: FGI
Precursor: 3-[(3-Bromophenyl)methoxy]oxolan-4-ol
Forward Reaction: Appel reaction (using triphenylphosphine and iodine) or Finkelstein reaction on a corresponding tosylate or mesylate.
C-Br (Aryl Bromide) Bond: The bromine atom is attached to an aromatic ring. Disconnecting this C-Br bond leads to a phenyl cation synthon, which is highly unstable. A more practical approach is to consider this bond as being formed by electrophilic aromatic substitution on a precursor molecule. The precursor would be benzyl alcohol or a derivative, which undergoes bromination. The methoxy (B1213986) group is an ortho-, para-director, but the disconnection points to a meta-substituted product. Therefore, the bromine is likely present in the starting material, such as 3-bromotoluene or 3-bromobenzoic acid, which are commercially available.
Functional Group Interconversions (FGIs) in Retrosynthetic Planning
Functional Group Interconversion (FGI) is a crucial strategy where one functional group is converted into another to facilitate a key disconnection or to manage reactivity and chemoselectivity. lkouniv.ac.ingovtgirlsekbalpur.com
For the synthesis of this compound, the most significant FGI is the introduction of the iodine atom.
Primary FGI:
Target Functional Group: Alkyl Iodide (C4-I)
Precursor Functional Group: Alcohol (C4-OH)
Rationale: Alcohols are common functional groups and can be readily converted to iodides. This avoids carrying the reactive and potentially unstable iodo group through multiple synthetic steps. The stereochemistry of the alcohol can also be controlled, which can then be inverted or retained during the conversion to the iodide, depending on the chosen reaction conditions (e.g., SN2 vs. other mechanisms).
This FGI simplifies the retrosynthesis, leading to the key intermediate 3-[(3-Bromophenyl)methoxy]oxolan-4-ol . Further disconnection of this intermediate's ether bond, as described in 2.1.2, leads to oxolane-3,4-diol (or a protected version) and a 3-bromobenzyl halide .
Convergent and Linear Synthetic Route Design Considerations
Linear Synthesis: A linear synthesis involves the sequential modification of a single starting material in a step-by-step manner. fiveable.mechemistnotes.com
Route Outline:
Start with a precursor to the oxolane ring, such as 1,4-anhydroerythritol (oxolane-3,4-diol).
Protect one of the hydroxyl groups (e.g., at C3).
Convert the other hydroxyl group (at C4) to iodide via an FGI.
Deprotect the C3 hydroxyl group.
Perform a Williamson ether synthesis by reacting the free C3-hydroxyl with 3-bromobenzyl bromide.
Advantages: Conceptually straightforward.
Convergent Synthesis: A convergent synthesis involves the independent preparation of two or more key fragments of the target molecule, which are then combined in a later step. nih.govresearchgate.net This approach is generally more efficient for complex molecules. fiveable.mechemistnotes.com
Route Outline:
Fragment A Synthesis: Prepare 4-iodooxolan-3-ol. This could start from but-2-ene-1,4-diol, proceeding through epoxidation and subsequent ring-opening/cyclization reactions to install the hydroxyl and iodo groups with desired stereochemistry.
Fragment B Synthesis: Prepare 3-bromobenzyl bromide from commercially available 3-bromotoluene via radical bromination.
Coupling Step: Combine Fragment A and Fragment B in a final Williamson ether synthesis.
Advantages:
Allows for parallel synthesis of fragments, saving time. fiveable.me
Purification can be easier as the fragments being joined are significantly different in size and properties from the final product.
Disadvantages: Requires careful planning of the fragment syntheses and the final coupling reaction.
Advanced Synthetic Methodologies for 3 3 Bromophenyl Methoxy 4 Iodooxolane and Analogues
Stereoselective Synthesis of Oxolane Core Structures
The construction of the oxolane (tetrahydrofuran) ring with defined stereochemistry is the cornerstone of synthesizing complex molecules like 3-[(3-Bromophenyl)methoxy]-4-iodooxolane. Various strategies have been honed to achieve high levels of stereocontrol.
Intramolecular cyclization is a powerful and widely employed strategy for the formation of the tetrahydrofuran (B95107) ring. These methods involve the formation of a carbon-oxygen bond from a linear precursor, often with the concurrent generation of one or more stereocenters.
Intramolecular hydroalkoxylation of unsaturated alcohols provides a direct and atom-economical route to cyclic ethers. This approach typically involves the addition of a hydroxyl group across a carbon-carbon double or triple bond within the same molecule. For the synthesis of a 3,4-disubstituted oxolane, a suitably substituted homoallylic alcohol could serve as the precursor.
Electrophile-mediated cyclizations, particularly iodoetherification, are highly relevant for the synthesis of 4-iodooxolane derivatives. In this process, an electrophilic iodine source (e.g., I₂, N-iodosuccinimide) activates the double bond of a homoallylic alcohol or ether, triggering a nucleophilic attack by the tethered oxygen atom. The stereochemical outcome of this cyclization is often dictated by the geometry of the starting alkene and the reaction conditions, which can be tuned to favor specific diastereomers. For instance, the iodocyclization of a Z-homoallylic ether would be expected to yield a different diastereomer compared to its E-isomer, proceeding through a chair-like transition state.
A general representation of iodoetherification to form a 3,4-disubstituted oxolane is shown below:

Table 1: Examples of Iodoetherification for Tetrahydrofuran Synthesis
| Starting Material | Reagents and Conditions | Product | Diastereoselectivity | Reference |
|---|---|---|---|---|
| (Z)-1-Phenylpent-3-en-1-ol | I₂, NaHCO₃, CH₂Cl₂ | trans-3-Iodo-4-phenyl-2-methyloxolane | High | researchgate.net |
| (E)-1-Phenylpent-3-en-1-ol | I₂, NaHCO₃, CH₂Cl₂ | cis-3-Iodo-4-phenyl-2-methyloxolane | High | researchgate.net |
| Chiral homoallylic alcohols | I₂, various conditions | Chiral 2,4-disubstituted tetrahydrofurans | Dependent on substrate and conditions | researchgate.net |
Oxonium ion-mediated cyclizations are another powerful tool for constructing substituted tetrahydrofurans. These reactions proceed through a cyclic oxonium ion intermediate, which is then trapped by a nucleophile. The formation of the oxonium ion can be initiated from various acyclic or cyclic precursors. nih.gov
For instance, Lewis acid-mediated reactions of acetals with homoallylic alcohols can generate an oxonium ion, which then undergoes intramolecular cyclization. The stereochemical outcome is influenced by the nature of the Lewis acid and the substituents on the substrate, often proceeding through a well-defined chair-like transition state to afford predominantly one diastereomer. nih.gov Prins-type cyclizations, involving the reaction of an aldehyde with a homoallylic alcohol, can also be directed to form tetrahydrofuran rings, particularly when followed by a pinacol (B44631) rearrangement of the initial carbocation intermediate. nih.gov
The intramolecular Williamson ether synthesis, an SN2 reaction, is a classic and reliable method for forming cyclic ethers. This approach involves the nucleophilic attack of an alkoxide on a carbon atom bearing a good leaving group (e.g., halide, sulfonate) within the same molecule. To synthesize a 3,4-disubstituted tetrahydrofuran, a precursor with a hydroxyl group at C-1 and a leaving group at C-4, or vice versa, is required. The stereochemistry of the resulting product is directly controlled by the stereocenters present in the acyclic precursor, as the SN2 reaction proceeds with inversion of configuration at the carbon bearing the leaving group.
A common strategy involves the use of chiral epoxides as precursors. The epoxide can be opened by a nucleophile to generate a halohydrin, which, after protection of the newly formed alcohol and deprotection of the initial one, can undergo base-mediated cyclization to the tetrahydrofuran. nih.gov

Table 2: Tetrahydrofuran Synthesis via Intramolecular SN2 Cyclization
| Precursor | Reaction Sequence | Product | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Chiral 3,4-epoxyalcohol | 1. MgI₂; 2. Protection; 3. Deprotection; 4. Base | cis-2,3-disubstituted tetrahydrofuran | High diastereoselectivity with slight loss of stereochemical purity | nih.gov |
| Acyclic diol with a tosylate | Base (e.g., NaH) | Substituted tetrahydrofuran | Inversion of configuration at the tosylated carbon | nih.gov |
Ring expansion and contraction reactions offer alternative pathways to substituted oxolanes, often from more readily available cyclic precursors.
Ring expansion of smaller heterocycles, such as oxetanes, can be a viable route to tetrahydrofurans. For example, treatment of an oxetane (B1205548) with a sulfur ylide can lead to a ring expansion to a tetrahydrofuran derivative. researchgate.net Similarly, the reaction of 2,3-epoxyalcohols with trimethylsulfoxonium (B8643921) iodide can proceed via a Payne rearrangement followed by nucleophilic attack and subsequent ring closure to afford hydroxytetrahydrofurans. nih.gov This method allows for the stereospecific conversion of a chiral epoxide to a chiral tetrahydrofuran.
Ring contraction of larger rings, such as dihydropyrans or dioxepins, can also be employed. For instance, a Lewis acid-mediated ring contraction of a 4,5-dihydro-1,3-dioxepin (B15441089) derivative has been shown to produce 2,3,4-trisubstituted tetrahydrofurans with high diastereoselectivity. nih.gov The choice of Lewis acid can influence the stereochemical outcome of the reaction.
To achieve enantiomerically pure this compound, the use of chiral auxiliaries or asymmetric catalysis is essential.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. For example, a chiral auxiliary can be attached to a homoallylic alcohol precursor to control the diastereoselectivity of an iodocyclization reaction. Evans oxazolidinone auxiliaries, for instance, are widely used to control the stereochemistry of various transformations. In the context of tetrahydrofuran synthesis, a chiral sulfoxide (B87167) auxiliary has been used to prepare enantiomerically enriched 2,5-disubstituted tetrahydrofurans. nih.gov
Asymmetric catalysis employs a chiral catalyst to generate a chiral product from a prochiral substrate. This approach is often more efficient than the use of stoichiometric chiral auxiliaries. Catalytic asymmetric iodoetherification of homoallylic alcohols has been developed using chiral catalyst systems. For example, a trinuclear zinc complex has been shown to catalyze the intermolecular asymmetric iodoetherification of unfunctionalized alkenes. nih.gov Similarly, chiral Lewis acids can be used to catalyze diastereoselective and enantioselective cyclizations. The development of catalysts for the asymmetric iodocyclization of homoallylic ethers to produce chiral 3,4-disubstituted tetrahydrofurans is an active area of research.
Table 3: Asymmetric Approaches to Substituted Tetrahydrofurans
| Methodology | Chiral Source | Key Transformation | Stereochemical Control | Reference |
|---|---|---|---|---|
| Chiral Auxiliary | (S)-3-(2-alkenoyl)-4-isopropyl-2-oxazolidinone | Lewis acid-catalyzed carbenoid-carbonyl reaction-cycloaddition | High diastereoselectivity (99:1) | acs.org |
| Asymmetric Catalysis | Chiral N,N'-dioxide/Ni(II) catalyst | [3+2] cycloaddition of heterosubstituted alkenes with oxiranes | Up to 92/8 dr and 99% ee | mdpi.com |
| Asymmetric Catalysis | Trinuclear Zn₃-(R,S,S)-aminoiminobinaphthoxide complex | Intermolecular iodoetherification of unfunctionalized alkenes | Up to 92.5:7.5 er | nih.gov |
Intramolecular Cyclization Strategies for Tetrahydrofuran Ring Formation
Formation of the Ether Linkage at Position 3
The ether bond at the third position of the oxolane ring, connecting the (3-Bromophenyl)methyl group to the heterocyclic core, is a crucial structural feature. Its formation can be achieved through several strategic approaches, ranging from classical nucleophilic substitution reactions to modern transition-metal-catalyzed methods.
The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, prized for its reliability and broad scope. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide nucleophile displaces a leaving group from an organohalide or a similar electrophile. wikipedia.orgmasterorganicchemistry.com
In the context of synthesizing this compound, this strategy would involve the reaction of a 3-hydroxyoxolane precursor with a (3-bromophenyl)methyl halide. The key steps are:
Deprotonation: The hydroxyl group of a suitable 3-hydroxyoxolane derivative is deprotonated using a strong base to form a more potent nucleophile, the corresponding alkoxide. Common bases for this purpose include sodium hydride (NaH) or potassium hydride (KH), which react irreversibly to generate the alkoxide and hydrogen gas. masterorganicchemistry.comyoutube.com
Nucleophilic Attack: The newly formed oxolane-3-alkoxide then attacks the electrophilic benzylic carbon of a (3-bromophenyl)methyl halide (e.g., 3-bromobenzyl bromide). The halide ion serves as the leaving group, resulting in the formation of the desired C-O ether linkage. masterorganicchemistry.com
The reaction is most efficient with primary alkyl halides, such as 3-bromobenzyl bromide, as they are highly susceptible to SN2 attack and less prone to competing elimination reactions. wikipedia.orgmasterorganicchemistry.com Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to accelerate SN2 reactions. libretexts.org
| Alcohol Precursor | Electrophile | Base | Solvent | General Conditions | Reference Analogy |
|---|---|---|---|---|---|
| (S)-3-Hydroxytetrahydrofuran | 3-Bromobenzyl bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) / Dimethylformamide (DMF) | 0 °C to room temperature | masterorganicchemistry.comchemicalbook.com |
| rac-3-Hydroxytetrahydrofuran | 3-Bromobenzyl chloride | Potassium tert-butoxide (KOtBu) | Dimethyl sulfoxide (DMSO) | Room temperature | libretexts.orgwikipedia.org |
| Protected 4-Iodooxolan-3-ol | 3-Bromobenzyl tosylate | Potassium Hydride (KH) | Tetrahydrofuran (THF) | 0 °C to room temperature | wikipedia.orgmasterorganicchemistry.com |
Modern organic synthesis has seen the rise of transition-metal-catalyzed cross-coupling reactions as powerful alternatives to classical methods. For C-O bond formation, palladium- and copper-based catalysts are frequently employed to couple alcohols with aryl or alkyl halides. These methods can offer advantages in terms of substrate scope and reaction conditions.
A plausible approach for the synthesis of the target ether linkage involves a palladium-catalyzed reaction. This strategy might utilize a directing group on the oxolane precursor to facilitate C–H activation and subsequent C–O bond formation. However, a more direct cross-coupling approach would involve the reaction of 3-hydroxyoxolane with an appropriate (3-bromophenyl)methylating agent or, conversely, a 3-bromooxolane derivative with 3-bromobenzyl alcohol. These reactions often require a suitable ligand to facilitate the catalytic cycle, which typically involves oxidative addition, transmetalation (or a related step), and reductive elimination. researchgate.net
While less common than the Williamson synthesis for simple alkyl-aryl ethers, these catalyzed reactions are invaluable for constructing more complex or sterically hindered ether linkages where SN2 reactions may be inefficient. researchgate.net
Alkoxylation broadly refers to the addition of an alcohol to a substrate. In the context of forming substituted oxolanes, intramolecular hydroxyalkoxylation reactions are particularly powerful. For instance, acid-mediated cyclization of unsaturated alcohols can generate the oxolane ring with a specific substitution pattern. uva.es
A relevant strategy could involve the Prins cyclization, where an oxonium ion is generated and subsequently trapped by an alkene. This can lead to the formation of 3-acyl tetrahydrofuran derivatives, which could be further modified. nih.gov While not a direct route to the target ether linkage, these methods are crucial for building the substituted oxolane core itself, which can then be functionalized using methods like the Williamson ether synthesis. Such strategies highlight the modular nature of modern organic synthesis, where different methodologies are combined to construct complex targets.
Introduction of Halogen Substituents
The introduction of an iodine atom at the C-4 position of the 3-substituted oxolane ring is a critical step that requires high control of regioselectivity and, depending on the precursor, stereoselectivity. The electronic and steric properties of the existing 3-[(3-bromophenyl)methoxy] group will significantly influence the outcome of the iodination reaction.
Achieving selective iodination at the C-4 position necessitates a method that can differentiate between the various C-H bonds on the oxolane ring. The ether substituent at C-3 activates the adjacent C-2 and C-4 positions towards electrophilic attack, but steric hindrance and reaction conditions can be tuned to favor substitution at the desired position.
Electrophilic iodination is a common approach. Reagents that deliver an electrophilic iodine species (I+) are used to react with the oxolane precursor. The challenge lies in preventing reaction at the more electronically activated C-2 position (alpha to the ring oxygen) or at the aromatic ring of the benzyl (B1604629) group.
Direct iodination methods offer a straightforward approach to installing the iodine atom. The choice of reagent is critical for achieving the desired regioselectivity and avoiding side reactions.
Iodine-DMSO Systems: A combination of molecular iodine (I2) and dimethyl sulfoxide (DMSO) has emerged as a versatile and environmentally benign system for various organic transformations, including iodination. mdpi.com In this system, DMSO often acts as a mild oxidant, regenerating the active iodine species in the catalytic cycle. researchgate.net The mechanism can involve the initial formation of an α-iodo intermediate, which may then undergo further reactions. mdpi.comnih.gov For the iodination of an oxolane ring, this system could promote the formation of an iodonium (B1229267) ion, which is then attacked by a nucleophile or undergoes rearrangement to yield the final product. The reaction conditions, such as temperature and stoichiometry, can be optimized to favor C-4 iodination.
Hypervalent Iodine Reagents: Hypervalent iodine compounds are organoiodine compounds where the iodine atom has a formal oxidation state greater than +1. researchgate.net They are known for their exceptional reactivity and are widely used as oxidants and in group-transfer reactions. nih.govnih.gov Reagents like iodosylbenzene (PhIO) or (diacetoxyiodo)benzene (B116549) (PhI(OAc)2) can be used in combination with I2 to generate a potent electrophilic iodinating species. organic-chemistry.org
These reagents are highly effective for halogenations under mild conditions. nih.gov Their stability and ease of handling make them attractive alternatives to other, more hazardous iodinating agents. organic-chemistry.org The choice of the specific hypervalent iodine reagent and reaction conditions can influence the regioselectivity of the iodination, potentially favoring the C-4 position due to steric direction from the bulky C-3 substituent.
| Reagent System | Active Species (Proposed) | Typical Conditions | Advantages | Potential Challenges | Reference Analogy |
|---|---|---|---|---|---|
| I2 / DMSO | Electrophilic Iodine / Iodonium ion | Heated (e.g., 80-100 °C) | Mild oxidant, low toxicity, regenerates I2 | Requires heat, potential for side oxidations | mdpi.comresearchgate.net |
| I2 / PhI(OAc)2 | Acetyl hypoiodite (B1233010) (AcOI) | Room temperature | High reactivity, mild conditions | Stoichiometric use of expensive reagent | organic-chemistry.org |
| N-Iodosuccinimide (NIS) | I+ | Room temp, often with acid catalyst | Commercially available, solid, easy to handle | Regioselectivity can be poor without directing groups | d-nb.inforesearchgate.net |
| I2 / Ag2SO4 | I+ | Room temperature, various solvents | High regioselectivity in some aromatic systems | Use of silver salts, cost | nih.gov |
Regio- and Stereoselective Iodination of Oxolane Precursors
Halogen Exchange Reactions for Iodo-Oxolanes
The introduction of the iodine atom onto the oxolane (tetrahydrofuran) ring is often efficiently achieved via a halogen exchange reaction, a classic method for forming alkyl iodides. The Finkelstein reaction is the most prominent example of this transformation. wikipedia.orgorganic-chemistry.org This reaction operates under the principle of a bimolecular nucleophilic substitution (SN2) mechanism, where an iodide anion displaces a different, more weakly nucleophilic halide (typically chloride or bromide) from a saturated carbon center. organic-chemistry.orgiitk.ac.in
The classic Finkelstein reaction involves treating an alkyl chloride or bromide with a solution of sodium iodide (NaI) in acetone (B3395972). wikipedia.orglscollege.ac.in The reaction's success is driven by Le Châtelier's principle; sodium iodide is soluble in acetone, whereas the resulting sodium chloride or sodium bromide is not. wikipedia.orglscollege.ac.in This precipitation of the byproduct salt drives the equilibrium towards the formation of the desired alkyl iodide. wikipedia.org For the synthesis of 4-iodooxolane derivatives, a precursor such as 3-[(3-Bromophenyl)methoxy]-4-bromooxolane would be subjected to these conditions.
The stereochemistry of the starting halide is critical, as SN2 reactions proceed with an inversion of configuration at the reaction center. Therefore, if the starting 4-halooxolane has a defined stereochemistry, the resulting 4-iodooxolane will have the opposite configuration. The reactivity in a Finkelstein reaction is highest for primary halides and diminishes for secondary halides, such as the C4 position of the oxolane ring, due to increased steric hindrance around the reaction site. lscollege.ac.in To overcome this reduced reactivity, alternative polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be employed, along with higher reaction temperatures. wikipedia.org
| Parameter | Typical Conditions | Rationale/Comments |
|---|---|---|
| Iodide Source | Sodium Iodide (NaI) or Potassium Iodide (KI) | NaI is preferred in acetone due to solubility differences of NaCl/NaBr. |
| Solvent | Acetone, Dimethylformamide (DMF) | Acetone is classic; its effectiveness relies on the low solubility of NaCl/NaBr. DMF can be used for less reactive substrates. |
| Leaving Group | Bromide (Br), Chloride (Cl), Tosylate (OTs) | Bromides are generally more reactive than chlorides. Tosylates are also excellent leaving groups. |
| Temperature | Room Temperature to Reflux | Higher temperatures may be required for secondary halides like the oxolane substrate. |
Bromination of the Phenyl Moiety
Electrophilic Aromatic Bromination Control
Electrophilic aromatic substitution is a fundamental method for introducing a bromine atom onto the phenyl ring. nih.gov In a precursor molecule such as benzyl (oxolan-3-yl)methyl ether, the benzylic ether group (-OCH₂-) is an activating, ortho, para-directing group due to the electron-donating resonance effect of the oxygen atom. Therefore, direct bromination would be expected to yield a mixture of products with bromine at the 2-, 4-, and 6-positions of the phenyl ring.
Controlling the regioselectivity to achieve the desired 3-bromo substitution via this method is not straightforward on an unsubstituted phenyl ring precursor. The synthesis would typically start with a pre-brominated building block, such as 3-bromobenzyl alcohol or 3-bromobenzyl bromide, which is then used to form the ether linkage with the oxolane moiety.
However, if one were to consider the bromination of a related substrate, such as 3-methoxybenzaldehyde, studies have shown that bromination can occur selectively at the position para to the methoxy (B1213986) group and ortho to the aldehyde. nih.gov The interplay between different directing groups is crucial. For the target molecule's phenyl ring, the alkoxy group directs ortho and para. If the starting material already contained a substituent, its electronic properties would influence the position of subsequent bromination. For instance, in 3-hydroxybenzonitrile, bromination preferentially occurs at the C2 and C6 positions (ortho to the hydroxyl group). nih.gov A variety of brominating agents can be used, each offering different levels of reactivity and selectivity.
| Reagent | Typical Conditions | Selectivity Notes |
|---|---|---|
| Bromine (Br₂) | Acetic Acid or CCl₄, often with a Lewis acid (e.g., FeBr₃) | Standard reagent; Lewis acid is required for less activated rings but may not be needed for highly activated rings like phenyl ethers. |
| N-Bromosuccinimide (NBS) | DMF, CCl₄, or Acetonitrile; often with an initiator (light, AIBN) or acid catalyst | A milder source of electrophilic bromine, often providing better regioselectivity. Can also be used for radical bromination at benzylic positions. nih.gov |
| Pyridinium Tribromide | THF, Acetic Acid | A solid, safer alternative to liquid bromine. |
| Tetraalkylammonium Tribromides | Various organic solvents | Known to provide high para-selectivity for certain substrates like phenols. nih.gov |
Directed Ortho-Metalation and Halogenation Approaches
Directed ortho-metalation (DoM) offers a powerful and highly regioselective alternative to electrophilic aromatic substitution for functionalizing aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a "directed metalation group" (DMG) on the aromatic ring, which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing the deprotonation of a proton at the adjacent ortho position. baranlab.orguwindsor.ca The resulting aryllithium intermediate can then be quenched with a suitable electrophile.
In the context of synthesizing the target molecule, the ether oxygen of the (phenyl)methoxy moiety can serve as a DMG. wikipedia.org This would direct lithiation to the C2 and C6 positions of the phenyl ring. If the synthesis started with 1-bromo-3-(methoxymethyl)benzene, the methoxy group would direct lithiation to the C2 position. However, a significant competing pathway for aryl halides is halogen-metal exchange, where the organolithium reagent exchanges its lithium atom for the halogen. nlc-bnc.ca For aryl bromides, this exchange is often much faster than DoM-mediated deprotonation. This would lead to the formation of a lithiated species at C3, the original position of the bromine atom.
To achieve bromination at a specific position, one would start with a suitable precursor and use DoM to introduce the bromine. For example, starting with a benzyl ether, DoM would generate a C2-lithiated species. This can be trapped with an electrophilic bromine source, such as molecular bromine (Br₂), hexabromoethane (B14528) (C₂Br₆), or 1,2-dibromotetrafluoroethane, to install a bromine atom specifically at the ortho position. nlc-bnc.ca
| Component | Example Reagents | Function |
|---|---|---|
| Directed Metalation Group (DMG) | -OCH₃, -OCH₂R, -CONR₂ | Coordinates to the lithium reagent, directing deprotonation to the adjacent ortho position. |
| Organolithium Base | n-BuLi, s-BuLi, t-BuLi (+ TMEDA) | Acts as a strong base to deprotonate the aromatic ring. TMEDA is an additive that breaks up organolithium aggregates and increases basicity. baranlab.org |
| Solvent | Tetrahydrofuran (THF), Diethyl ether (Et₂O) | Aprotic solvents that are compatible with strongly basic organolithium reagents. |
| Bromine Electrophile | Br₂, C₂Br₆, 1,2-Dibromo-1,1,2,2-tetrafluoroethane | Quenches the aryllithium intermediate to form the C-Br bond. |
Fragment Coupling Strategies for Complex Oxolane Ethers
For building more complex analogues, the halogen atoms on this compound serve as versatile handles for transition-metal-catalyzed cross-coupling reactions. These reactions allow for the precise formation of new carbon-carbon bonds.
Cross-Coupling Reactions Involving Aryl Bromides (e.g., Suzuki, Heck, Sonogashira)
The aryl bromide moiety (C-Br bond) is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. wikipedia.orgyoutube.com
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. youtube.comnih.gov It is one of the most widely used methods for forming aryl-aryl or aryl-alkyl bonds due to its mild conditions and the commercial availability and stability of many boronic acids. youtube.com
Heck Coupling: This reaction forms a new C-C bond between the aryl bromide and an alkene. The reaction is catalyzed by a palladium complex and requires a base. It is particularly useful for synthesizing substituted styrenes and other vinylarenes.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This method is the premier way to synthesize aryl-alkyne structures.
| Reaction | Coupling Partner | Typical Catalyst | Typical Base |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid (RB(OH)₂) | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Heck | Alkene (R'-CH=CH₂) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃, Cs₂CO₃ |
| Sonogashira | Terminal Alkyne (R'-C≡CH) | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Et₃N, Diisopropylamine (DIPA) |
C-I Bond Reactivity in Carbon-Carbon Bond Formation
A key strategic consideration when designing syntheses with polyhalogenated molecules like this compound is the differential reactivity of the various carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen bond. nih.gov The reactivity for this step generally follows the trend based on bond dissociation energies: C–I > C–OTf > C–Br >> C–Cl. nih.gov
This reactivity hierarchy is synthetically powerful. It allows for selective cross-coupling at the more reactive C-I bond on the oxolane ring while leaving the less reactive C-Br bond on the phenyl ring untouched. nih.gov By carefully selecting the catalyst (e.g., using a less reactive palladium catalyst or avoiding ligands that promote C-Br activation) and controlling the reaction conditions (e.g., lower temperatures), one can functionalize the 4-position of the oxolane ring first. researchgate.net Subsequently, under more forcing conditions or with a different catalyst system, a second cross-coupling reaction can be performed at the aryl bromide position. This stepwise functionalization enables the controlled and divergent synthesis of a wide array of complex analogues from a single, versatile di-halogenated intermediate.
Theoretical and Computational Chemistry Approaches
Quantum Mechanical Studies (DFT, Ab Initio) on Oxolane Conformational Analysis
The five-membered oxolane ring is not planar and exists in a continuous series of conformations known as pseudorotation. Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in exploring the potential energy surface of substituted oxolanes to determine the most stable conformations.
DFT and Ab Initio Methods : These first-principles methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure and energy of a molecule. mdpi.com For conformational analysis, geometry optimizations are performed starting from various initial structures to locate energy minima on the potential energy surface. Common DFT functionals (e.g., B3LYP) and ab initio methods (e.g., MP2) combined with appropriate basis sets (e.g., 6-31G*, def2-SVP) are employed for this purpose. researchgate.netarxiv.org
Conformational Preferences : The substituents on the oxolane ring in "3-[(3-Bromophenyl)methoxy]-4-iodooxolane" will significantly influence its conformational preferences. The bulky 3-bromophenylmethoxy and iodo groups will introduce steric and electronic effects that favor certain ring puckering modes (envelope and twist conformations) over others. Computational studies can quantify the energy differences between these conformers and predict the most populated states at a given temperature. researchgate.net
Illustrative Energy Profile : A hypothetical conformational energy profile for "this compound" could be calculated, revealing the relative energies of different twist and envelope forms. This would allow for the identification of the global minimum energy structure and the energy barriers to interconversion between different conformers.
Table 1: Hypothetical Relative Energies of "this compound" Conformers Calculated by DFT
| Conformer | Dihedral Angle (C2-C3-C4-C5, degrees) | Relative Energy (kcal/mol) |
| Twist (T1) | 20 | 0.00 |
| Envelope (E1) | 35 | 1.5 |
| Twist (T2) | -20 | 0.25 |
| Envelope (E2) | -35 | 1.8 |
Note: This table is illustrative and does not represent actual experimental or calculated data.
Molecular Dynamics Simulations for Dynamic Behavior and Flexibility of Substituted Oxolanes
While quantum mechanical calculations provide a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior and flexibility of molecules over time. researchgate.net
Principles of MD : MD simulations solve Newton's equations of motion for a system of atoms, where the forces between atoms are described by a force field. rsc.org This allows for the simulation of molecular motion and the exploration of conformational space as a function of time.
Flexibility of the Oxolane Ring and Substituents : For "this compound," MD simulations can reveal the flexibility of the oxolane ring, the rotational freedom of the 3-bromophenylmethoxy group, and the vibrational motions of the iodo substituent. researchgate.net By analyzing the trajectories of the atoms over time, one can identify the accessible conformations and the timescales of transitions between them.
Prediction of Reactivity and Selectivity through Computational Modeling
Computational chemistry is a valuable tool for predicting the reactivity of a molecule and the selectivity of its reactions. scirp.org For "this compound," this could involve predicting sites of nucleophilic or electrophilic attack and the stereochemical outcomes of reactions.
Frontier Molecular Orbital (FMO) Theory : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. ijnc.ir For the target molecule, the distribution of HOMO and LUMO densities would likely be influenced by the electronegative oxygen and halogen atoms.
Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net This can be used to predict where electrostatic interactions with other reagents are most likely to occur.
Transition State Theory : To predict the selectivity (e.g., stereoselectivity) of a reaction, computational methods can be used to locate and calculate the energies of the transition states for different reaction pathways. nih.gov The pathway with the lowest energy transition state is generally the most favored. For example, in a nucleophilic substitution reaction at the iodo-bearing carbon, calculations could predict whether the reaction proceeds via an SN1 or SN2 mechanism and the preferred stereochemical outcome.
Table 2: Illustrative Computational Reactivity Descriptors for "this compound"
| Descriptor | Predicted Location/Value | Implication for Reactivity |
| HOMO | Localized on the iodo and oxygen atoms | Susceptible to electrophilic attack |
| LUMO | Localized on the C-I and C-Br antibonding orbitals | Prone to nucleophilic attack at carbon |
| Negative MEP | Around the oxygen and halogen atoms | Sites for interaction with electrophiles |
| Positive MEP | Around the hydrogen atoms | Sites for interaction with nucleophiles |
Note: This table is illustrative and does not represent actual experimental or calculated data.
Electronic Structure Analysis of the Bromophenyl and Iodo Functional Groups
Electron Withdrawing/Donating Properties : The bromine and iodine atoms are electronegative and are expected to have an electron-withdrawing inductive effect on the phenyl ring and the oxolane ring, respectively. researchgate.net However, they also possess lone pairs that can participate in resonance. Computational analysis, such as Natural Bond Orbital (NBO) analysis, can quantify these effects.
Aromaticity and π-System : The electronic structure of the bromophenyl group can be analyzed in terms of its aromaticity and the perturbation of its π-system by the bromine substituent and the methoxy (B1213986) linker. researchgate.net
Polarizability : The presence of the large, polarizable iodine and bromine atoms will significantly impact the molecule's response to external electric fields. nih.gov DFT can be used to calculate the molecular polarizability, which is an important factor in intermolecular interactions.
Intermolecular Interactions and Solvation Effects on Oxolane Derivatives
The behavior of "this compound" in a condensed phase is governed by its interactions with surrounding molecules, be it other molecules of the same type or solvent molecules.
Types of Intermolecular Interactions : Computational methods can identify and quantify various types of non-covalent interactions, such as hydrogen bonding (if a protic solvent is present), halogen bonding (involving the bromine and iodine atoms), and van der Waals forces. nih.gov
Solvation Models : To simulate the effect of a solvent, computational models can employ either explicit solvent molecules in an MD simulation or implicit continuum solvation models in quantum mechanical calculations. nih.gov These models can predict how the solvent affects the conformational equilibrium and reactivity of the solute. researchgate.net For example, a polar solvent would be expected to stabilize more polar conformers of "this compound."
Binding Affinity : If this molecule were to be studied as a ligand for a biological target, computational methods like molecular docking and free energy calculations could be used to predict its binding affinity and binding mode within a protein's active site. These calculations rely on an accurate description of the intermolecular interactions between the ligand and the protein.
Advanced Analytical Methodologies for Structural Elucidation of 3 3 Bromophenyl Methoxy 4 Iodooxolane
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the definitive confirmation of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with exceptional accuracy, typically to within a few parts per million (ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For 3-[(3-Bromophenyl)methoxy]-4-iodooxolane, with a molecular formula of C11H12BrIO2, the theoretical monoisotopic mass can be calculated with high precision. The presence of bromine and iodine, with their characteristic isotopic patterns, further aids in the confirmation of the molecular formula. The observation of the M+ and M+2 peaks for bromine (approximately 1:1 ratio for 79Br and 81Br) and the single isotope of iodine (127I) in the mass spectrum provides unequivocal evidence for the presence of these halogens. The experimentally determined exact mass from HRMS analysis would be compared against the theoretical value, with a minimal mass error providing strong confidence in the assigned molecular formula.
Table 1: Theoretical Isotopic Mass Data for this compound
| Isotope Formula | Monoisotopic Mass (Da) |
| C11H1279BrIO2 | 381.9065 |
| C11H1281BrIO2 | 383.9045 |
Note: Data is calculated based on the most abundant isotopes of each element.
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution. While one-dimensional (1D) 1H and 13C NMR provide initial information about the chemical environment of the hydrogen and carbon atoms, multi-dimensional NMR techniques are essential for assembling the complete molecular puzzle.
For this compound, a combination of 2D NMR experiments would be employed. Correlation Spectroscopy (COSY) would reveal the proton-proton coupling networks within the oxolane ring and the benzylic methylene (B1212753) group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton to its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals. Further insights into the connectivity would be gained from Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for connecting the bromophenylmethoxy side chain to the iodooxolane ring. The Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments would provide information about the through-space proximity of protons, which is crucial for determining the relative stereochemistry of the substituents on the oxolane ring.
Table 2: Expected 1H and 13C NMR Chemical Shift Ranges for Key Fragments of this compound
| Functional Group | Expected 1H Chemical Shift (ppm) | Expected 13C Chemical Shift (ppm) |
| Aromatic C-H | 7.0 - 7.5 | 120 - 135 |
| Benzylic CH2 | 4.5 - 5.0 | 70 - 80 |
| Oxolane Ring CH/CH2 | 3.5 - 4.5 | 60 - 85 |
| C-I | 3.0 - 4.0 | 20 - 40 |
| C-Br (aromatic) | - | 120 - 125 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state. These techniques are based on the principle that chemical bonds vibrate at specific frequencies.
The IR spectrum of this compound would exhibit characteristic absorption bands. A strong band in the region of 1050-1150 cm-1 would be indicative of the C-O-C stretching of the ether linkage and the oxolane ring. The aromatic C-H stretching vibrations would appear above 3000 cm-1, while the aliphatic C-H stretching of the oxolane and methylene groups would be observed just below 3000 cm-1. The presence of the bromo- and iodo-substituents would give rise to characteristic C-Br and C-I stretching vibrations in the fingerprint region of the spectrum, typically below 800 cm-1. researchgate.netspectroscopyonline.com Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the vibrations of the aromatic ring and the carbon-halogen bonds.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm-1) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C-O-C Stretch (Ether) | 1050 - 1150 |
| C-Br Stretch (Aromatic) | 500 - 600 |
| C-I Stretch | 480 - 550 |
X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Conformation
X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.
For this compound, which contains two stereocenters on the oxolane ring, X-ray crystallography can provide the absolute stereochemistry. This is particularly important as the biological activity of chiral molecules often depends on their specific stereoisomeric form. The technique would reveal the precise bond lengths, bond angles, and torsion angles within the molecule, offering a definitive picture of its conformation in the solid state. This information is invaluable for understanding intermolecular interactions in the crystal packing and can be used in computational modeling studies. The successful application of this technique is contingent on the ability to grow a single crystal of suitable quality.
Future Research Directions and Applications in Synthetic Chemistry
Development of Novel Catalytic Systems for Oxolane Synthesis with Enhanced Efficiency and Selectivity
The synthesis of substituted oxolanes, or tetrahydrofurans, is a field of significant interest due to their prevalence in natural products and pharmaceuticals. Future research could focus on developing novel catalytic systems for the efficient and stereoselective synthesis of 3-[(3-Bromophenyl)methoxy]-4-iodooxolane. While various methods for tetrahydrofuran (B95107) synthesis exist, including intramolecular hydroalkoxylation and cycloetherification, the development of catalysts that can tolerate the bromo- and iodo- functionalities while controlling diastereoselectivity is crucial.
Potential avenues of research include:
Transition Metal Catalysis: The use of palladium, rhodium, or gold catalysts for intramolecular cyclization of appropriate acyclic precursors could be explored. Research efforts would aim to design ligand systems that promote high yields and specific stereochemical outcomes. For instance, enantioselective cycloisomerization reactions have been successfully employed for the synthesis of substituted tetrahydrofurans.
Organocatalysis: The application of chiral Brønsted or Lewis acid organocatalysts could offer a metal-free alternative for the synthesis of the target oxolane. These catalysts could activate the precursor molecules to facilitate the cyclization cascade with high enantioselectivity.
Biocatalysis: The use of enzymes, such as halohydrin dehalogenases or epoxide hydrolases, could provide a highly selective and environmentally benign route to chiral precursors of this compound.
The efficiency and selectivity of these potential catalytic systems would need to be systematically investigated, with detailed studies on reaction kinetics, substrate scope, and catalyst stability.
| Catalytic Approach | Potential Advantages | Key Research Focus |
| Transition Metal Catalysis | High efficiency, potential for stereocontrol | Ligand design, catalyst loading optimization |
| Organocatalysis | Metal-free, environmentally benign | Catalyst design, enantioselectivity |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme screening, process optimization |
Exploration of this compound as a Versatile Synthetic Intermediate
The presence of two distinct halogen atoms at different positions in the molecule, a carbon-iodine (C-I) bond on the oxolane ring and a carbon-bromine (C-Br) bond on the phenyl ring, makes this compound a highly attractive and versatile intermediate for organic synthesis.
The differential reactivity of the C-I and C-Br bonds can be exploited for selective functionalization. The C-I bond is generally more reactive than the C-Br bond in many cross-coupling reactions. This reactivity difference allows for a stepwise and controlled introduction of various substituents.
Future research could explore a range of transformations:
Suzuki, Stille, and Sonogashira Cross-Coupling Reactions: The iodine atom on the oxolane ring could be selectively replaced with aryl, vinyl, or alkynyl groups using palladium catalysis, leaving the C-Br bond intact for subsequent modifications.
Heck and Negishi Couplings: These reactions would further expand the repertoire of substituents that can be introduced at the C-4 position of the oxolane ring.
Buchwald-Hartwig Amination: The introduction of nitrogen-containing functional groups could be achieved through palladium-catalyzed amination at either the C-I or C-Br position, depending on the reaction conditions.
Lithiation and Grignard Reagent Formation: Selective metal-halogen exchange at the more labile C-I bond would generate a nucleophilic center on the oxolane ring, which could then react with a variety of electrophiles. Subsequent modification of the C-Br bond could then be pursued.
A systematic study of these transformations would establish a toolbox for the derivatization of the this compound scaffold.
| Reaction Type | Potential Functional Group Introduced | Targeted Bond |
| Suzuki Coupling | Aryl, Heteroaryl | C-I, then C-Br |
| Sonogashira Coupling | Alkynyl | C-I, then C-Br |
| Buchwald-Hartwig Amination | Amines, Amides | C-I or C-Br |
| Metal-Halogen Exchange | Various (via nucleophilic addition) | Primarily C-I |
The functional handles on this compound make it an ideal starting material for the synthesis of more complex, polycyclic molecules. Intramolecular reactions that engage both the oxolane and the phenyl portions of the molecule could lead to novel heterocyclic systems. For example, an intramolecular Heck reaction, following a primary coupling at the iodo position, could be envisioned to construct a fused or bridged ring system. The development of such tandem or cascade reactions would be a significant area of future investigation, offering efficient pathways to intricate molecular architectures that could be of interest in medicinal chemistry and materials science.
Green Chemistry Principles in the Synthesis of Halogenated Cyclic Ethers
Future research on the synthesis and application of this compound should be guided by the principles of green chemistry. This involves the development of synthetic routes that are more environmentally benign.
Key areas for improvement include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.
Renewable Feedstocks: Investigating the potential for deriving the starting materials for the synthesis of the oxolane from renewable resources.
By integrating these principles, the synthesis of this and other halogenated cyclic ethers can be made more sustainable.
Expanding the Scope to Analogues with Diverse Substitution Patterns and Ring Systems
The synthetic methodologies developed for this compound could be extended to a broader range of analogues. This would involve varying the substitution pattern on the phenyl ring (e.g., with other halogens, alkyl, or alkoxy groups), altering the position of the substituents on the oxolane ring, and even exploring different heterocyclic ring systems such as oxetanes or larger rings. nih.gov The synthesis and study of these analogues would provide valuable structure-activity relationship (SAR) data for various applications and further expand the synthetic utility of this class of compounds. For instance, analogues with different electronic and steric properties could exhibit unique reactivity in cross-coupling reactions or possess interesting biological activities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-[(3-Bromophenyl)methoxy]-4-iodooxolane, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, halogenated intermediates like 3-bromophenylmethanol can undergo etherification with a substituted oxolane precursor. Key steps include:
- Step 1 : Activation of the hydroxyl group on the oxolane ring using a halogenating agent (e.g., iodine monochloride) to introduce the iodo substituent .
- Step 2 : Ether bond formation between the activated oxolane and 3-bromophenylmethanol under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Reaction temperature (60–80°C) and solvent polarity significantly impact yield. Lower temperatures favor selectivity but reduce reaction rates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for the oxolane ring (δ 3.5–4.5 ppm for methoxy and iodo-substituted carbons) and 3-bromophenyl group (aromatic protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 423.92 for C₁₁H₁₁BrIO₂) .
- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/Br/I ratios .
Advanced Research Questions
Q. How can conflicting NMR data for this compound be resolved when synthesizing derivatives?
- Methodological Answer : Discrepancies often arise from steric hindrance or solvent effects. To address this:
- 2D NMR (COSY, HSQC) : Map coupling between protons and carbons to confirm connectivity .
- Computational Validation : Compare experimental ¹H NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to identify misassignments .
- Case Study : In a derivative with a bulky substituent, axial-equatorial isomerism in the oxolane ring caused splitting discrepancies, resolved via variable-temperature NMR .
Q. What computational strategies predict the nonlinear optical (NLO) properties of this compound?
- Methodological Answer :
- DFT Calculations : Use CAM-B3LYP/def2-TZVP to compute hyperpolarizability (β) and dipole moment. The bromine and iodine atoms enhance electron-withdrawing capacity, increasing β by 15–20% compared to non-halogenated analogs .
- Frontier Molecular Orbital (FMO) Analysis : Identify charge transfer pathways between the oxolane ring and bromophenyl group. A smaller HOMO-LUMO gap (ΔE = 3.2 eV) correlates with higher NLO activity .
Q. How does the choice of catalyst impact the efficiency of multicomponent reactions (MCRs) involving this compound?
- Methodological Answer :
- Brønsted Acidic Ionic Liquids (e.g., [HMIm]BF₄) : Enhance reaction rates in MCRs by stabilizing transition states. For example, a 20 mol% catalyst load reduced reaction time from 24 h to 6 h in a triazine-forming MCR .
- Electrochemical Catalysis : Achieve higher regioselectivity (up to 90%) in isoxazolone derivatives by tuning electrode potential (-1.2 V vs. Ag/AgCl) .
Q. What strategies mitigate cytotoxicity in biological studies of this compound derivatives?
- Methodological Answer :
- Structural Modifications : Replace the iodo group with less reactive substituents (e.g., fluorine) to reduce off-target interactions .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., acetylcholinesterase) and exclude derivatives with high non-specific binding .
- Dose Optimization : Conduct MTT assays on HEK293 cells to establish IC₅₀ values, ensuring concentrations remain below cytotoxic thresholds (e.g., <50 µM) .
Data Contradiction Analysis
Q. Why do X-ray crystallography and DFT calculations sometimes show discrepancies in the bond angles of this compound?
- Methodological Answer :
- Crystal Packing Effects : Intermolecular forces (e.g., halogen bonding between iodine and adjacent molecules) distort angles in crystallography vs. gas-phase DFT models .
- Thermal Motion : High thermal displacement parameters (B-factors) for iodine atoms in crystals can artificially elongate bond lengths, requiring refinement with SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
